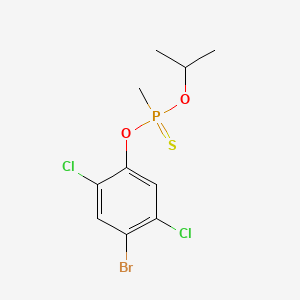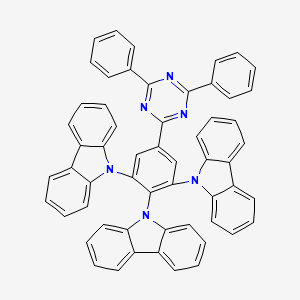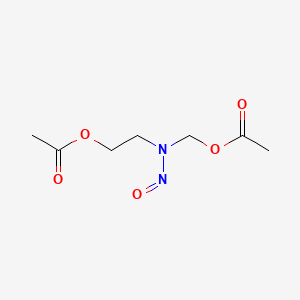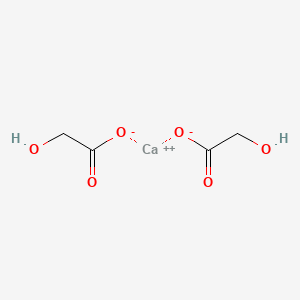
Glycolic Acid Calcium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycolic Acid Calcium Salt, also known as calcium 2-hydroxyacetate, is a compound with the molecular formula C4H6CaO6. It is a derivative of glycolic acid, which is the simplest alpha-hydroxy acid. This compound is a white crystalline solid that is highly soluble in water. It is used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
-
Hydrolysis of Chloroacetic Acid: : One common method for synthesizing Glycolic Acid Calcium Salt involves the hydrolysis of chloroacetic acid in the presence of calcium carbonate. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{CaCO}_3 \rightarrow \text{HOCH}_2\text{COO}^- \text{Ca}^+ + \text{HCl} ] The resulting calcium glycolate is then purified through filtration and crystallization .
-
Oxidation of Glycine: : Another method involves the oxidation of glycine using nitrous acid. This method, however, is less commonly used due to the complexity and safety concerns associated with handling nitrous acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of chloroacetic acid using calcium carbonate or calcium hydroxide. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Oxidation: Glycolic Acid Calcium Salt can undergo oxidation to form glyoxylic acid.
Esterification: The compound can react with alcohols to form esters.
Dehydrogenation: Catalytic dehydrogenation of this compound can yield glyoxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Catalysts: Iron (II) ions, silver carbonate.
Reaction Conditions: Reactions are typically carried out at elevated temperatures (90-130°C) and may require acidic or basic conditions depending on the desired product.
Major Products Formed
Glyoxylic Acid: Formed through oxidation.
Methyl Glycolate: Formed through esterification with methanol.
Polyglycolide: Formed through polymerization reactions.
科学的研究の応用
Glycolic Acid Calcium Salt has a wide range of applications in scientific research:
作用機序
The mechanism of action of Glycolic Acid Calcium Salt involves its ability to penetrate biological membranes due to its small molecular size. Once inside the cell, it can participate in various biochemical pathways, including the glycolytic pathway. It acts as an inhibitor of glucose-6-phosphate dehydrogenase, thereby affecting cellular metabolism .
特性
分子式 |
C4H6CaO6 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
calcium;2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Ca/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
InChIキー |
CHRHZFQUDFAQEQ-UHFFFAOYSA-L |
正規SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)

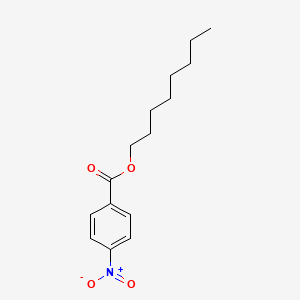

![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
![tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)
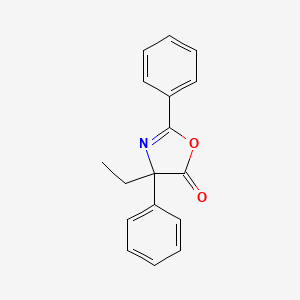
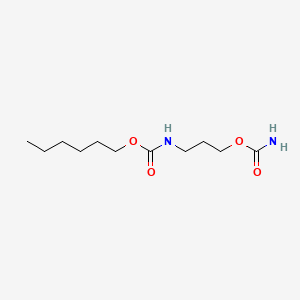
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
